molecular formula C24H24ClNO3 B15196097 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine CAS No. 77405-66-4

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine

Cat. No.: B15196097
CAS No.: 77405-66-4
M. Wt: 409.9 g/mol
InChI Key: XXHDIMXSWUKFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the pyridine ring and other substituents.

    2-Chloro-5,6-dimethylpyridine: Contains the pyridine ring with chloro and methyl substituents but lacks the benzyloxy and dimethoxyphenyl groups.

    3,4-Dimethoxyphenyl derivatives: Similar aromatic ring structure with methoxy groups but different overall structure.

Uniqueness

4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

77405-66-4

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine

InChI

InChI=1S/C24H24ClNO3/c1-6-18-21(15(2)16(3)26-24(18)25)19-12-13-20(27-4)23(28-5)22(19)29-14-17-10-8-7-9-11-17/h6-13H,1,14H2,2-5H3

InChI Key

XXHDIMXSWUKFCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.